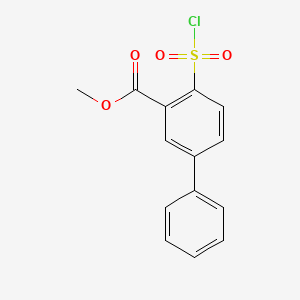
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position, a bromine atom at the 6-position, and a chlorine atom at the 5-position on the quinoline ring. The tetrahydroquinoline core structure is known for its biological and pharmacological activities, making this compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-3-bromo-4-chlorobenzaldehyde with an appropriate amine in the presence of a reducing agent can lead to the formation of the desired tetrahydroquinoline derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or fully reduced quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce derivatives with different substituents at the 5- and 6-positions .
科学的研究の応用
4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the bromine and chlorine atoms contribute to the compound’s binding affinity and specificity towards certain receptors .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 4-(Aminomethyl)-7-bromo-2H-chromen-2-one
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one
Uniqueness
The uniqueness of 4-(Aminomethyl)-6-bromo-5-chloro-1,2,3,4-tetrahydroquinolin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms on the quinoline ring enhances its reactivity and potential for diverse chemical transformations. Additionally, the aminomethyl group provides versatility in forming derivatives with various functional groups, making it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C10H10BrClN2O |
|---|---|
分子量 |
289.55 g/mol |
IUPAC名 |
4-(aminomethyl)-6-bromo-5-chloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H10BrClN2O/c11-6-1-2-7-9(10(6)12)5(4-13)3-8(15)14-7/h1-2,5H,3-4,13H2,(H,14,15) |
InChIキー |
WHNHOVPYUJMHGM-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=C(C=CC(=C2Cl)Br)NC1=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



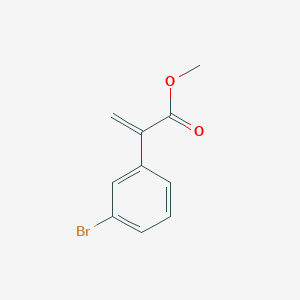
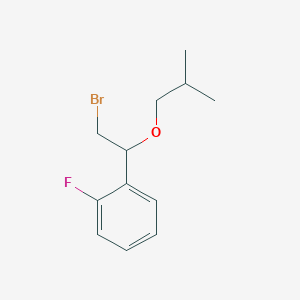
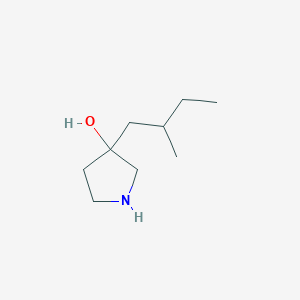

![7-bromo-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13550886.png)
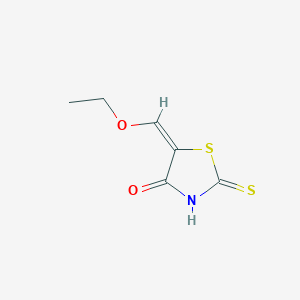
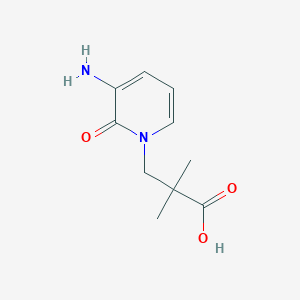

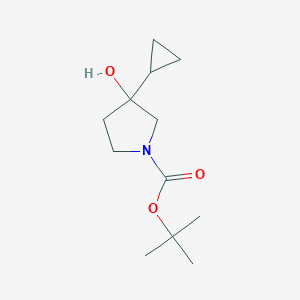
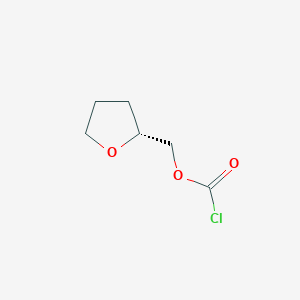
amine](/img/structure/B13550916.png)
![2-[1-(5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13550924.png)
